molecular formula C14H10IN3OS B1663020 GSK-3 Inhibitor II CAS No. 478482-75-6

GSK-3 Inhibitor II

Katalognummer: B1663020
CAS-Nummer: 478482-75-6
Molekulargewicht: 395.22 g/mol
InChI-Schlüssel: ZRHRPGSSSVYBRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

SPC, with the chemical formula C₂₃H₄₉N₂O₅P, is a sphingosine metabolite. It plays a crucial role in intracellular and extracellular signaling. SPC has been studied for its neurotrophic effects in cerebellar granule neurons and PC-12 cells .

Vorbereitungsmethoden

Synthetic Routes:

SPC can be synthesized through various routes, including enzymatic reactions and chemical transformations. One common method involves phosphorylation of sphingosine using phosphocholine as the phosphate donor.

Reaction Conditions:

The reaction typically occurs under mild conditions, with appropriate catalysts and solvents. The stereochemistry of the product is essential, as SPC exists in both D-erythro and L-threo forms.

Industrial Production:

While SPC is not widely produced industrially, research laboratories often synthesize it for studies.

Analyse Chemischer Reaktionen

SPC unterliegt verschiedenen Reaktionen:

    Phosphorylierung: Die Addition einer Phosphatgruppe an Sphingosin.

    Hydrolyse: Spaltung der Phosphocholin-Esterbindung.

    Metabolismus: SPC beteiligt sich an Lipidstoffwechselwegen.

Häufige Reagenzien sind Phosphocholin, Enzyme (Kinasen) und milde Säuren/Basen. Hauptprodukte sind phosphorylierte Sphingosin-Derivate.

Wissenschaftliche Forschungsanwendungen

Die vielfältigen Anwendungen von SPC umfassen mehrere Bereiche:

5. Wirkmechanismus

SPC wirkt als Ligand für den Endothel-Differenzierungsgen-Rezeptor 3 (EDG3). Es mobilisiert intrazelluläres Calcium über einen IP3-unabhängigen Weg. Außerdem stimuliert es die CCL2-Produktion, was möglicherweise zur Entwicklung von Atherosklerose beiträgt.

Wirkmechanismus

SPC acts as a ligand for endothelial differentiation gene receptor 3 (EDG3). It mobilizes intracellular calcium via an IP3-independent pathway. Additionally, it stimulates CCL2 production, potentially contributing to atherosclerosis development.

Vergleich Mit ähnlichen Verbindungen

Die Einzigartigkeit von SPC liegt in seiner Bioaktivität und seinen Signalübertragungseigenschaften. Zu ähnlichen Verbindungen gehören andere Sphingolipide wie Sphingosin-1-phosphat (S1P) und Ceramid-Derivate.

Biologische Aktivität

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a variety of cellular processes, including metabolism, cell cycle regulation, and apoptosis. GSK-3 inhibitors, particularly GSK-3 Inhibitor II, have garnered attention for their potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

GSK-3 exists in two isoforms, GSK-3α and GSK-3β, both of which play critical roles in cellular signaling pathways. The inhibition of GSK-3 leads to modulation of several downstream targets, influencing processes such as:

  • Cell Proliferation : Inhibition of GSK-3 has been shown to suppress the proliferation of cancer cells by inducing cell cycle arrest and apoptosis .
  • Apoptosis Regulation : GSK-3 inhibitors promote apoptosis in various cancer types by downregulating anti-apoptotic proteins such as Bcl-2 and XIAP through epigenetic modifications .
  • Inflammation Modulation : GSK-3 is implicated in the regulation of pro-inflammatory cytokines. Its inhibition can lead to a reduction in inflammation and modulation of immune responses .

Case Studies and Clinical Trials

  • Chronic Lymphocytic Leukemia (CLL) :
    • A study demonstrated that pharmacologic inhibition of GSK-3 resulted in enhanced apoptosis in CLL B cells. This was associated with decreased NFκB transcriptional activity and suppression of anti-apoptotic gene expression .
  • Pancreatic Cancer :
    • Preclinical studies identified GSK-3β as a therapeutic target in pancreatic cancer. Inhibition of this kinase led to reduced cell viability and induced apoptosis across multiple tumor types .
  • Progressive Supranuclear Palsy (PSP) :
    • A phase II trial evaluated the efficacy of tideglusib (a GSK-3 inhibitor) in patients with PSP. Although tideglusib was well tolerated, it did not demonstrate significant clinical efficacy in improving symptoms or slowing disease progression .

Data Table: Summary of Biological Activities

Disease/Condition Effect of GSK-3 Inhibition Key Findings
Chronic Lymphocytic LeukemiaEnhanced apoptosisDecreased expression of Bcl-2 and XIAP
Pancreatic CancerReduced cell viabilityInduced apoptosis in multiple cancer types
Progressive Supranuclear PalsyNo significant clinical efficacyWell tolerated but ineffective at primary endpoints
Renal CancerInduced differentiation and autophagyCell cycle arrest observed; effective in xenograft models

Pharmacological Implications

The development of GSK-3 inhibitors like this compound has significant implications for treating various diseases:

  • Cancer Therapy : The ability to induce apoptosis and suppress tumor growth positions GSK-3 inhibitors as promising candidates for cancer treatment.
  • Neurodegenerative Disorders : Given the role of GSK-3 in tau phosphorylation, targeting this kinase may provide therapeutic avenues for conditions like Alzheimer's disease .

Eigenschaften

IUPAC Name

2-[(3-iodophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10IN3OS/c15-12-3-1-2-10(8-12)9-20-14-18-17-13(19-14)11-4-6-16-7-5-11/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRHRPGSSSVYBRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CSC2=NN=C(O2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10IN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424894
Record name GSK-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478482-75-6
Record name GSK-3 Inhibitor II
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GSK-3 Inhibitor II
Reactant of Route 2
Reactant of Route 2
GSK-3 Inhibitor II
Reactant of Route 3
Reactant of Route 3
GSK-3 Inhibitor II

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.